molecular formula C10H20N2O2 B1432482 tert-butyl N-[3-(methylamino)cyclobutyl]carbamate CAS No. 1507172-39-5

tert-butyl N-[3-(methylamino)cyclobutyl]carbamate

Cat. No. B1432482
M. Wt: 200.28 g/mol
InChI Key: MCNDOUJOQHVZFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[3-(methylamino)cyclobutyl]carbamate (TBCC) is an organic compound that is widely used in scientific research for its unique properties. TBCC is a highly versatile compound that can be used in a variety of laboratory experiments, from studying biochemical and physiological effects to synthesizing new compounds. It has many advantages over other compounds due to its low toxicity, low reactivity, and high solubility in water.

Scientific Research Applications

  • Intermediate for Synthesis of Carbocyclic Analogues : The compound has been used as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2'-deoxyribonucleotides (Ober, Marsch, Harms, & Carell, 2004).

  • Antiarrhythmic and Hypotensive Properties : Phenyl N-substituted carbamates, including compounds similar to tert-butyl N-[3-(methylamino)cyclobutyl]carbamate, have shown potential in vivo for antiarrhythmic and hypotensive properties (Chalina, Chakarova, & Staneva, 1998).

  • Key Anti-Cancer Drug Intermediate : It's used as a key intermediate in the synthesis of anti-cancer drugs (Song Hao, 2011).

  • Diels-Alder Reactions : Involvement in Diels-Alder reactions, a key reaction in organic chemistry (Padwa, Brodney, & Lynch, 2003).

  • Regioselective Deprotection and Acylation : Its derivatives have been studied for selective deprotection and subsequent acylation, which is significant in organic synthesis (Pak & Hesse, 1998).

  • Formation of Functionalised Carbamates : Research has explored the reaction of similar compounds with lithium powder leading to functionalised carbamates, important in organic chemistry (Ortiz, Guijarro, & Yus, 1999).

  • Stereochemistry in Solvent Capture : Studies on the stereochemistry of solvent capture, crucial for understanding molecular interactions (Creary, 2023).

  • Interplay of Strong and Weak Hydrogen Bonds : Structural analysis of carbamate derivatives, including tert-butyl N-[3-(methylamino)cyclobutyl]carbamate, to understand hydrogen bonding (Das et al., 2016).

  • Metal-Free Alkoxycarbonylation Reactions : Utilization in metal-free alkoxycarbonylation reactions, a critical process in organic synthesis (Xie et al., 2019).

  • Spirocyclopropanated Analogue Synthesis : Synthesis of spirocyclopropanated analogues for insecticides (Brackmann et al., 2005).

  • Source of MeNHCH2− Synthon : Used as a source of the MeNHCH2− synthon in chemical reactions (Guijarro, Ortiz, & Yus, 1996).

  • Stereoselective Synthesis of Factor Xa Inhibitors : Involved in the stereoselective synthesis of factor Xa inhibitors, important in medicinal chemistry (Wang, Ma, Reddy, & Hu, 2017).

  • Cyclizative Atmospheric CO2 Fixation : Utilized in cyclizative atmospheric CO2 fixation, a process relevant in environmental chemistry (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).

  • Reversed-Phase High-Performance Liquid Chromatography : Investigated for its effects on the retention behavior of polyaromatic hydrocarbons in liquid chromatography (Husain, Christian, & Warner, 1995).

  • Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : A key component in the synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids (Iminov et al., 2015).

  • Asymmetric Mannich Reaction : Used in the asymmetric Mannich reaction to create chiral amino carbonyl compounds (Yang, Pan, & List, 2009).

  • Reactivity of N-(3-thienyl)carbamates : Studied for its role in the preparation of thieno[3,2-b]pyrroles (Brugier, Outurquin, & Paulmier, 2001).

  • Cyclobutyne Ligands in Organometallic Chemistry : Utilized in the study of cyclobutyne ligands in organometallic chemistry (Adams, Qu, & Wu, 1993).

  • One-Step Curtius Rearrangement : Investigated for its one-step Curtius rearrangement in the preparation of agonists of metabotropic glutamate receptor 5 (Sun, Rai, Deschamps, MacKerell, Faden, & Xue, 2014).

  • Isomorphous Crystal Structures : Analyzed for its isomorphous crystal structures, which contribute to understanding of molecular interactions (Baillargeon et al., 2017).

properties

IUPAC Name

tert-butyl N-[3-(methylamino)cyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-7(6-8)11-4/h7-8,11H,5-6H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNDOUJOQHVZFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[3-(methylamino)cyclobutyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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